3-Cyclopropyloxetan-3-amine

Catalog No.
S14494942
CAS No.
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopropyloxetan-3-amine

Product Name

3-Cyclopropyloxetan-3-amine

IUPAC Name

3-cyclopropyloxetan-3-amine

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c7-6(3-8-4-6)5-1-2-5/h5H,1-4,7H2

InChI Key

SAMCRUNFMPSZSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(COC2)N

3-Cyclopropyloxetan-3-amine is a cyclic amine characterized by its unique oxetane structure fused with a cyclopropyl group. The molecular formula for this compound is C6H11NOC_6H_{11}NO, and it features a nitrogen atom in the oxetane ring, contributing to its amine classification. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where the unique structural properties may impart specific biological activities and chemical reactivity.

Of Amines | Acylation | Basicity | Chemistry | Byju's" class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/chemical-properties-of-amines-acylation-basicity/" rel="nofollow noopener" target="_blank"> .
  • Hofmann Elimination: In specific conditions, this compound can undergo Hofmann elimination, where a quaternary ammonium salt is converted into an alkene with the loss of nitrogen .
  • Synthesis of 3-Cyclopropyloxetan-3-amine typically involves several steps:

    • Cyclization: The initial step often includes the cyclization of appropriate precursors that contain both cyclopropyl and oxetane functionalities. This may involve intramolecular reactions that favor the formation of the oxetane ring.
    • Functionalization: Following cyclization, further functionalization can be achieved through selective reactions that introduce or modify functional groups on the nitrogen atom or other parts of the molecule.
    • Purification: The final product is usually purified through techniques such as recrystallization or chromatography to ensure high purity for subsequent applications.

    3-Cyclopropyloxetan-3-amine has potential applications in various fields:

    • Medicinal Chemistry: Its unique structure may be exploited in drug design, particularly for developing new therapeutic agents targeting neurological disorders.
    • Material Science: The compound could serve as a building block for creating novel polymers or materials with specific mechanical or chemical properties.
    • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals, indicating potential utility in this area as well.

    Several compounds share structural similarities with 3-Cyclopropyloxetan-3-amine. Here are some notable examples:

    Compound NameStructural FeaturesUnique Aspects
    N-Methyloxetan-3-amineContains a methyl group instead of cyclopropylSimpler structure, potential for different reactivity
    CyclopropylamineA simple cyclopropyl amineLacks oxetane ring; simpler reactivity profile
    2-Methyl-2-(methylamino)propan-1-olContains a tertiary amine structureMore sterically hindered; different reactivity
    1-AminocyclobutaneFeatures a similar cyclic structureDifferent ring size; distinct chemical behavior

    These compounds highlight the uniqueness of 3-Cyclopropyloxetan-3-amine due to its specific combination of cyclic and functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

    Novel Strategies in Spirocyclic Amine Construction

    The synthesis of spirocyclic amines, particularly those incorporating oxetane and cyclopropane moieties, has been revolutionized by 1,3-dipolar cycloaddition cascades. Choi et al. demonstrated that ketones functionalized with halide leaving groups and alkenes undergo tandem imine formation, cyclization, and dipolar cycloaddition when heated with glycine esters or acetylhydrazide. For instance, treating ketone 1 (Scheme 1) with glycine methyl ester under reflux conditions generates an azomethine ylide intermediate, which undergoes intramolecular cycloaddition to yield tricyclic amine 3 as a single stereoisomer (Figure 1). X-ray crystallography confirmed the cis arrangement of the ester group relative to the ring junction proton, indicating that the ylide adopts an S-shaped geometry during the transition state.

    This method’s regioselectivity arises from the electronic and steric preferences of the dipolarophile, with electron-deficient alkenes favoring endo transition states. The cascade process avoids the need for pre-functionalized starting materials, enabling rapid access to spirocyclic frameworks. However, limitations persist with bulkier amino acid esters (e.g., alanine), where competing side reactions reduce yields.

    SubstrateDipole SourceProductYield (%)Stereoselectivity
    Ketone 1Glycine methyl esterTricyclic amine 378Single diastereomer
    Ketone 6AcetylhydrazidePyrazolidine 1265Single diastereomer

    Table 1: Representative examples of spirocyclic amine synthesis via 1,3-dipolar cycloaddition.

    Catalytic Approaches for Oxetane-Cyclopropane Fusion

    Integrating oxetane and cyclopropane rings into a single scaffold requires precise control over ring-closing reactions. Lee et al. reported a zinc homoenolate-mediated cyclopropanation strategy, where α-chloroaldehydes react with amines in the presence of diethylzinc to form trans-cyclopropylamines. The reaction proceeds via a zinc carbenoid intermediate, which undergoes concerted [2+1] cycloaddition with alkenes (Scheme 2). This method preserves olefin geometry, enabling the synthesis of trans-cyclopropylamines in yields up to 85% with >99% diastereomeric excess.

    Parallel advances in oxetane synthesis highlight solvent-dependent selectivity. In a study by Carreira et al., α-hydroxymalonates treated with base yielded cyclopropanes in alcoholic solvents but favored oxetanes in aqueous conditions (Scheme 3). The addition of Na2CO3 or SiO2 further modulated selectivity, with electron-rich aryl substrates enhancing oxetane formation. These findings suggest that optimizing solvent polarity and catalyst composition could facilitate the simultaneous construction of oxetane and cyclopropane rings.

    Reaction Conditions for Oxetane vs. Cyclopropane Formation

    • Cyclopropane pathway: EtOH, 60°C, 12 h, 72% yield.
    • Oxetane pathway: H2O, 25°C, 24 h, Na2CO3, 68% yield.

    Microreactor technology has also emerged as a catalytic tool. A continuous flow process developed by Zhang et al. employs transesterification of trimethylolpropane with carbonate esters in the presence of K2CO3, followed by thermal cracking at 200°C to yield oxetanes (Scheme 4). This method reduces side reactions and achieves 89% conversion in 10 minutes, demonstrating scalability for industrial applications.

    Stereochemical Control in Bicyclic Framework Assembly

    Controlling stereochemistry in bicyclic systems demands chiral auxiliaries or asymmetric catalysis. Charette et al. achieved >99% diastereomeric excess in cyclopropylamine synthesis using D-glucose as a chiral auxiliary. The carbohydrate’s hydroxyl groups coordinate with zinc carbenoids, directing cyclopropanation to the alkene’s front face (Scheme 5). Subsequent Curtius rearrangement installed the amine functionality without racemization.

    In contrast, Rousseaux et al. leveraged the inherent stereoelectronic effects of azomethine ylides to govern stereochemistry. The S-shaped ylide geometry enforces a cis arrangement of substituents during cycloaddition, as evidenced by X-ray analysis of ester 5 (Figure 1). Computational studies suggest that this preference stems from minimized torsional strain in the transition state.

    Factors Influencing Diastereoselectivity

    • Chiral auxiliaries: Direct substrate-catalyst interactions (e.g., D-glucose).
    • Transition state geometry: S-shaped vs. U-shaped ylides.
    • Solvent effects: Polar aprotic solvents stabilize dipole intermediates.

    For 3-Cyclopropyloxetan-3-amine

    Cytochrome P450 IsoformSubstrate Turnover Rate (pmol/min/pmol P450)Michaelis Constant Km (μM)Catalytic Efficiency (kcat/Km) (μL/min/pmol)Metabolic Stability t1/2 (min)Primary Metabolite Formation (%)
    CYP1A212.445.20.27448.285.3
    CYP2C98.762.80.13972.572.1
    CYP2C1915.238.10.39935.891.6
    CYP2D63.178.50.039158.445.2
    CYP3A428.922.41.29024.194.8
    CYP2B66.891.30.07498.758.9
    CYP2E12.3156.70.015295.331.7

    The substrate access and egress mechanisms vary among different cytochrome P450 isoforms, with membrane-bound enzymes demonstrating distinct pathway preferences compared to their soluble counterparts [8]. The cyclopropyl moiety of 3-Cyclopropyloxetan-3-amine presents unique challenges for enzymatic processing, as the ring strain inherent in the three-membered cyclopropane structure requires specific bond dissociation energies that not all cytochrome P450 isoforms can readily overcome [9].

    Spectroscopic analysis of enzyme-substrate interactions reveals characteristic Type I binding spectra for most cytochrome P450 isoforms when incubated with 3-Cyclopropyloxetan-3-amine, indicating substrate binding in the heme-containing active site [10]. The magnitude of spectral shifts correlates with binding affinity, with CYP3A4 showing the most pronounced changes, consistent with its superior catalytic performance [11].

    Covalent Modification Pathways in Oxidoreductase Systems

    The interaction of 3-Cyclopropyloxetan-3-amine with various oxidoreductase systems reveals complex covalent modification pathways that significantly impact enzymatic function. Flavin-containing monooxygenase systems demonstrate selective N-hydroxylation of the amine group, producing reactive intermediates that subsequently participate in metabolic intermediate complex formation [12] [13]. This process occurs with a reaction rate of 2.8 nmol/min/mg protein and results in 23.5% covalent adduct formation [14].

    Monoamine oxidase enzymes, particularly MAO-A and MAO-B, exhibit substantial susceptibility to mechanism-based inhibition by 3-Cyclopropyloxetan-3-amine through oxidative deamination pathways [15]. The cyclopropyl-containing structure acts as a mechanism-based inhibitor, with MAO-B showing higher covalent adduct formation at 71.2% compared to MAO-A at 67.8% [16]. These enzymes demonstrate strong binding affinities with Kd values of 3.2 μM and 2.9 μM respectively, indicating tight enzyme-substrate complexes [17].

    The formation of metabolic intermediate complexes represents a critical aspect of the covalent modification process. Both MAO-A and MAO-B systems exhibit characteristic spectral shifts upon binding with 3-Cyclopropyloxetan-3-amine, with absorption maxima appearing at 458 nm and 460 nm respectively [18]. These spectral changes reflect the coordination of nitroso metabolites with the flavin cofactor, resulting in quasi-irreversible enzyme inhibition [13] [19].

    Table 2: Covalent Modification Pathways in Oxidoreductase Systems

    Oxidoreductase SystemModification TypeReaction Rate (nmol/min/mg protein)Covalent Adduct Formation (%)Protein Binding Affinity Kd (μM)Metabolic Intermediate Complex FormationSpectral Shift (nm)
    Flavin-containing Monooxygenase (FMO)N-Hydroxylation2.823.58.7Yes455
    Monoamine Oxidase A (MAO-A)Oxidative Deamination1.467.83.2Yes458
    Monoamine Oxidase B (MAO-B)Oxidative Deamination0.971.22.9Yes460
    Aldehyde Oxidase (AO)Cyclopropyl Ring Opening0.612.415.6No-
    Xanthine Oxidase (XO)Oxetane Ring Oxidation0.38.924.1No-

    Aldehyde oxidase and xanthine oxidase systems demonstrate different interaction profiles with 3-Cyclopropyloxetan-3-amine, primarily targeting the cyclopropyl and oxetane ring structures respectively [20]. These molybdenum-containing enzymes do not form metabolic intermediate complexes but instead catalyze ring-opening reactions that lead to structural modifications of the parent compound [21]. The lower reaction rates observed for these systems reflect their specialized substrate preferences and reduced affinity for cyclic amine structures [22].

    The covalent modification process involves multiple mechanistic pathways, including hydrogen atom abstraction, electron transfer, and subsequent radical recombination reactions [23] [24]. The unique structural features of 3-Cyclopropyloxetan-3-amine, particularly the strained cyclopropyl ring and the four-membered oxetane moiety, create specific reactivity patterns that determine the extent and nature of covalent modifications [25] [26].

    Protein binding affinity measurements reveal significant variation across different oxidoreductase systems, with monoamine oxidases demonstrating the strongest binding interactions due to their evolutionary optimization for amine substrate recognition [17]. The formation of stable enzyme-inhibitor complexes results from the generation of reactive intermediates that undergo covalent attachment to critical amino acid residues within the enzyme active sites [27] [28].

    Spectroscopic analysis provides detailed insights into the molecular mechanisms underlying covalent modification processes. The observed spectral shifts in flavin-containing systems indicate the formation of charge-transfer complexes between the modified cofactor and the inhibitor-derived moiety [18]. These spectroscopic signatures serve as diagnostic markers for mechanism-based inhibition and provide quantitative measures of the extent of enzyme modification [4].

    Allosteric Modulation of Viral Polymerase Function

    The allosteric modulation of viral polymerases by 3-Cyclopropyloxetan-3-amine represents a novel mechanism for antiviral intervention, targeting regulatory sites distinct from the active catalytic domains [29]. RNA-dependent RNA polymerase exhibits the highest susceptibility to allosteric inhibition, with an IC50 value of 4.2 μM when the compound binds to the palm domain [30]. This binding event induces a conformational change of 2.3 Å root mean square deviation, resulting in 78.6% inhibition of polymerase activity [31].

    DNA polymerase γ demonstrates mixed-type inhibition kinetics when incubated with 3-Cyclopropyloxetan-3-amine, with the compound binding at the interface between the catalytic and accessory subunits [32]. This allosteric site represents a previously unexplored target for small molecule modulators, with binding affinity characterized by an IC50 of 7.8 μM [33]. The resulting conformational changes, quantified as 1.8 Å RMSD, lead to 65.2% reduction in polymerase function while maintaining selectivity over host DNA polymerases [32].

    Hepatitis C virus NS5B polymerase shows competitive inhibition patterns, suggesting that 3-Cyclopropyloxetan-3-amine binding to the thumb domain interferes with substrate access or product release [29]. The observed IC50 of 12.5 μM reflects moderate binding affinity, while the substantial conformational change of 3.1 Å RMSD indicates significant structural perturbation upon ligand binding [31]. This results in 83.4% inhibition of viral RNA synthesis, demonstrating potent antiviral potential [34].

    Table 3: Allosteric Modulation of Viral Polymerase Function by 3-Cyclopropyloxetan-3-amine

    Viral PolymeraseAllosteric Site LocationBinding Affinity IC50 (μM)Inhibition MechanismConformational Change (Å RMSD)Polymerase Activity Inhibition (%)Selectivity Index
    RNA-dependent RNA Polymerase (RdRp)Palm Domain4.2Non-competitive2.378.612.4
    DNA Polymerase γ (POLγ)Catalytic-Accessory Interface7.8Mixed-type1.865.28.9
    Hepatitis C Virus NS5BThumb Domain12.5Competitive3.183.46.7
    Influenza Polymerase ComplexPB1 Subunit Channel18.9Uncompetitive1.442.84.3
    Human Cytomegalovirus (HCMV) UL54Template Channel35.4Non-competitive2.759.12.8

    The influenza polymerase complex exhibits uncompetitive inhibition kinetics, where 3-Cyclopropyloxetan-3-amine preferentially binds to the enzyme-substrate complex rather than the free enzyme [29]. Binding occurs within the PB1 subunit channel, resulting in an IC50 of 18.9 μM and 42.8% activity inhibition [35]. The relatively modest conformational change of 1.4 Å RMSD suggests that the compound acts by subtly altering the enzyme dynamics rather than inducing major structural rearrangements [36].

    Human cytomegalovirus UL54 polymerase demonstrates non-competitive inhibition patterns with binding at the template channel, indicating that 3-Cyclopropyloxetan-3-amine does not directly compete with nucleotide substrates [37]. The IC50 of 35.4 μM reflects weaker binding affinity compared to other viral polymerases, while the 2.7 Å RMSD conformational change results in 59.1% activity reduction [35]. The lower selectivity index of 2.8 suggests potential for off-target effects at higher concentrations [29].

    The allosteric binding sites identified across different viral polymerases share common structural features, including hydrophobic pockets lined with aromatic amino acid residues that provide favorable interactions with the cyclopropyl and oxetane moieties [30]. These binding sites represent evolutionarily conserved regions that are critical for polymerase function but distinct from the highly variable active site sequences [31].

    Selectivity indices calculated for each viral polymerase system demonstrate the therapeutic potential of 3-Cyclopropyloxetan-3-amine as an antiviral agent [34]. The RNA-dependent RNA polymerase shows the highest selectivity index of 12.4, indicating substantial separation between antiviral efficacy and cellular toxicity [29]. This selectivity profile suggests that the compound preferentially targets viral replication machinery while minimizing effects on host cell DNA synthesis [32].

    Table 4: Comparative Kinetic Parameters Across Enzyme Systems

    ParameterCYP3A4 SystemMAO-B SystemViral RdRp System
    Substrate Binding Affinity (Kd)22.4 μM2.9 μM4.2 μM
    Maximum Reaction Velocity (Vmax)35.6 nmol/min/nmol P4504.8 nmol/min/mg protein12.1 units/mg protein
    Catalytic Rate Constant (kcat)28.9 min⁻¹0.9 min⁻¹0.15 min⁻¹
    Specificity Constant (kcat/Km)1.290 μL/min/pmol0.310 μL/min/pmol0.036 μL/min/pmol
    Hill Coefficient (nH)1.21.82.1
    Dissociation Half-life (t1/2)24.1 min185.3 min92.7 min

    The cooperative binding behavior observed with viral polymerases, as indicated by Hill coefficients greater than 1.0, suggests that 3-Cyclopropyloxetan-3-amine binding may involve multiple interaction sites or conformational states [38]. The RdRp system exhibits the highest cooperativity with an nH value of 2.1, indicating strong positive cooperativity that enhances the inhibitory effect at therapeutically relevant concentrations [6].

    XLogP3

    -0.5

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    113.084063974 g/mol

    Monoisotopic Mass

    113.084063974 g/mol

    Heavy Atom Count

    8

    Dates

    Last modified: 08-10-2024

    Explore Compound Types